

# Quantifying the Effects of Sam68 (KHDRBS1) on Gene Expression

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Compound of Interest					
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The Src-associated in mitosis 68 kDa protein (Sam68), also known as KHDRBS1, is a key regulator of gene expression, primarily acting at the post-transcriptional level. As a member of the STAR (Signal Transduction and Activator of RNA) family of RNA-binding proteins, Sam68 is implicated in a multitude of cellular processes including RNA metabolism, alternative splicing, and signal transduction.[1][2] Its dysregulation has been linked to various diseases, most notably cancer, where it can influence tumor cell proliferation, progression, and metastasis.[3]

These application notes provide a comprehensive overview of the methodologies used to quantify the effects of Sam68 on gene expression, with a focus on its role in alternative splicing. Detailed protocols for key experiments are provided to enable researchers to investigate the functional consequences of Sam68 activity in various biological contexts.

# Data Presentation: Quantitative Effects of Sam68 on Gene Expression

The following tables summarize the quantitative effects of Sam68 on the alternative splicing of key target genes implicated in cancer and other diseases. The data is presented as the Percent



Spliced In (PSI) or fold change in isoform expression upon modulation of Sam68 levels.

Table 1: Effect of Sam68 Knockdown on Alternative Splicing of Target Genes

Target Gene	Exon	Cellular Context	Method of Sam68 Knockdown	Change in Exon Inclusion (PSI or Fold Change)	Reference
CD44	v5	T-lymphoma cells	RNA interference (RNAi)	Decreased inclusion	[5]
Bcl-x	Exon 2 (Bcl-xS)	HEK293 cells	RNAi	Decrease in Bcl-xS/Bcl-xL ratio	[2]
SMN2	Exon 7	Spinal Muscular Atrophy (SMA) patient fibroblasts	Dominant- negative mutants	Increased inclusion	[6]
mTOR	Intron 5	Adipogenesis	Sam68 deficiency	Increased intron 5 retention	[1]

Table 2: Effect of Sam68 Overexpression on Alternative Splicing of Target Genes

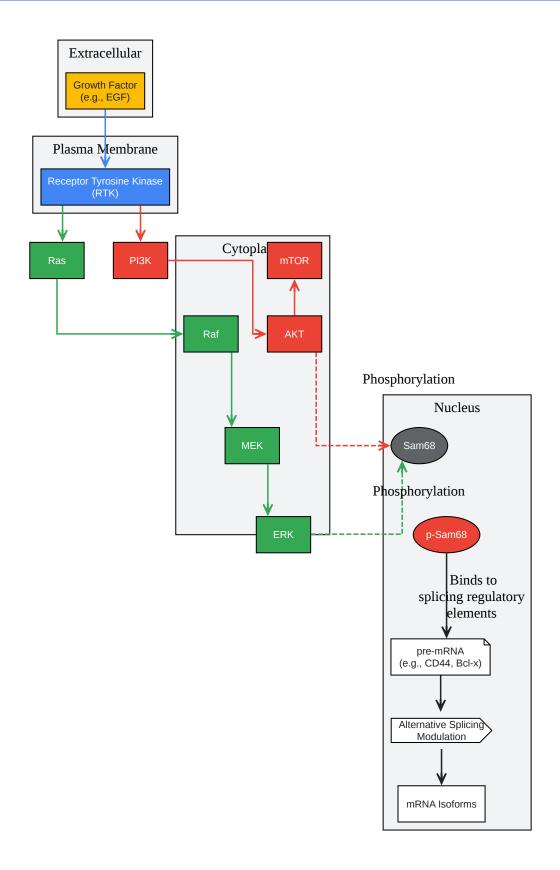


Target Gene	Exon	Cellular Context	Effect on Exon Inclusion (PSI or Fold Change)	Reference
CD44	v5	T-lymphoma cells	Increased inclusion (enhanced by ERK activation)	[5][7]
Bcl-x	Exon 2 (Bcl-xS)	HEK293 cells	Increase in Bcl- xS/Bcl-xL ratio	[2]
SMN2	Exon 7	HEK293T cells	Increased exon 7 skipping	[6]

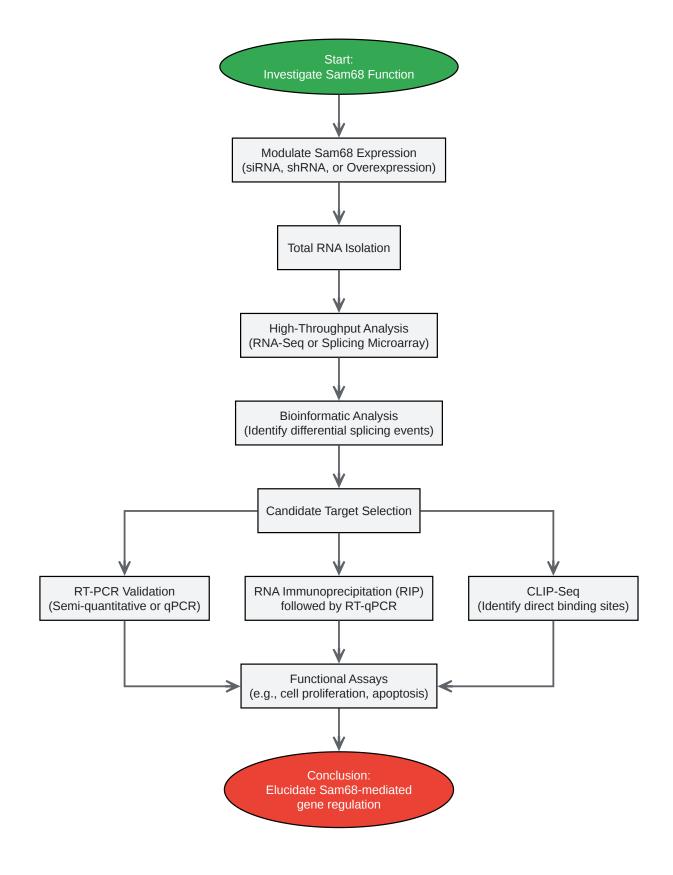
## **Signaling Pathways Modulating Sam68 Activity**

Sam68 functions as a bridge between signal transduction pathways and RNA processing. Its activity is modulated by post-translational modifications, particularly phosphorylation by kinases in response to extracellular signals.









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